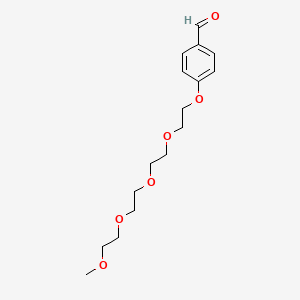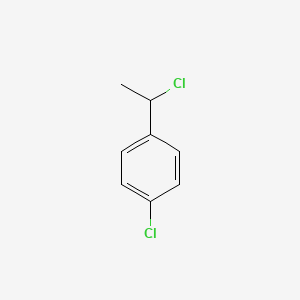
1-Chloro-4-(1-chloroethyl)benzene
概要
説明
1-Chloro-4-(1-chloroethyl)benzene is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene, where a chlorine atom and a 1-chloroethyl group are substituted at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
作用機序
Target of Action
It’s known that chlorinated hydrocarbons can interact with various biological molecules due to their lipophilic nature .
Mode of Action
Chlorinated hydrocarbons generally undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic carbon in the chlorinated hydrocarbon, leading to the replacement of the chlorine atom .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is lipophilic, suggesting that it can readily cross biological membranes .
Result of Action
Given its chemical structure, it might cause cellular damage through nucleophilic substitution reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-(1-chloroethyl)benzene. For instance, its lipophilicity suggests that it can accumulate in fatty tissues . Moreover, it’s classified as a flammable liquid and can cause skin and eye irritation, and respiratory system toxicity .
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-chloroethyl)benzene can be synthesized through the chlorination of 4-ethylbenzene. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: 1-Chloro-4-(1-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-ethyl-4-chlorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of 1-alkyl-4-chlorobenzene derivatives.
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 1-ethyl-4-chlorobenzene.
科学的研究の応用
1-Chloro-4-(1-chloroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
類似化合物との比較
1-Chloro-4-(1-chloroethyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-ethylbenzene: Similar structure but lacks the additional chlorine atom on the ethyl group.
1-Chloro-4-(1-bromoethyl)benzene: Similar structure but with a bromine atom instead of chlorine on the ethyl group.
1-Chloro-4-(1-fluoroethyl)benzene: Similar structure but with a fluorine atom instead of chlorine on the ethyl group.
Uniqueness: The presence of two chlorine atoms in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo. This compound’s ability to participate in both nucleophilic substitution and oxidation-reduction reactions distinguishes it from its analogs.
特性
IUPAC Name |
1-chloro-4-(1-chloroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCHRVHWICTPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450398 | |
| Record name | 1-chloro-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20001-65-4 | |
| Record name | 1-chloro-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)
![2-(benzylthio)benzo[d]thiazole](/img/structure/B3049178.png)
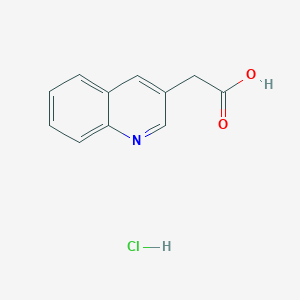
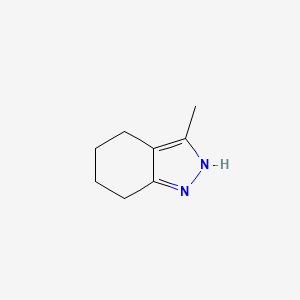
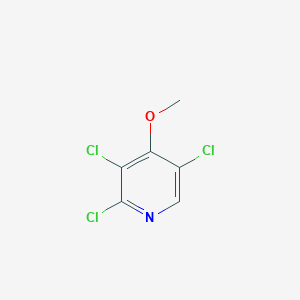
![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)
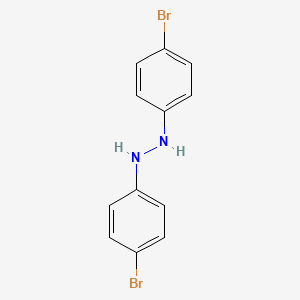
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3049191.png)
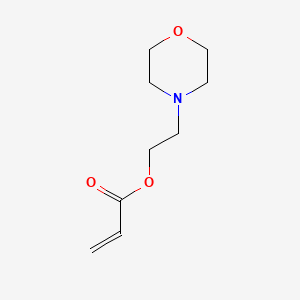
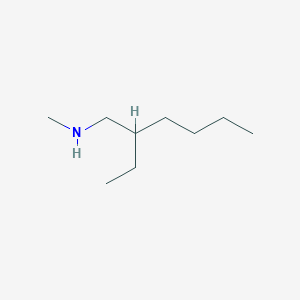
![2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3049195.png)
